Benzene, 1,2-bis(ethoxymethyl)-
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Overview
Description
Benzene, 1,2-bis(ethoxymethyl)-: is an organic compound with the molecular formula C12H18O2 It is a derivative of benzene where two ethoxymethyl groups are attached to the 1 and 2 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2-bis(ethoxymethyl)- typically involves the reaction of benzene with ethoxymethyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ethoxymethyl chloride. The general reaction scheme is as follows:
Benzene+2Ethoxymethyl chlorideNaHBenzene, 1,2-bis(ethoxymethyl)-+2NaCl
Industrial Production Methods: On an industrial scale, the production of Benzene, 1,2-bis(ethoxymethyl)- can be achieved through a similar synthetic route but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 1,2-bis(ethoxymethyl)- can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of Benzene, 1,2-bis(ethoxymethyl)- can lead to the formation of ethoxymethyl-substituted cyclohexane derivatives. Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxymethyl groups can be replaced by other substituents. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), Hydrogen gas (H2)
Substitution: Bromine (Br2), Nitric acid (HNO3)
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids
Reduction: Ethoxymethyl-substituted cyclohexane derivatives
Substitution: Various substituted benzene derivatives
Scientific Research Applications
Chemistry: Benzene, 1,2-bis(ethoxymethyl)- is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, Benzene, 1,2-bis(ethoxymethyl)- is used as a model compound to study the effects of ethoxymethyl substitution on the biological activity of aromatic compounds. It is also used in the development of new pharmaceuticals.
Industry: In the industrial sector, Benzene, 1,2-bis(ethoxymethyl)- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of Benzene, 1,2-bis(ethoxymethyl)- involves its interaction with specific molecular targets in biological systems. The ethoxymethyl groups can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- Benzene, 1,2-bis(methoxymethyl)-
- Benzene, 1,2-bis(ethoxyethyl)-
- Benzene, 1,2-bis(propoxymethyl)-
Comparison: Benzene, 1,2-bis(ethoxymethyl)- is unique due to the presence of ethoxymethyl groups, which provide distinct steric and electronic effects compared to other similar compounds. These effects can influence the compound’s reactivity, stability, and interaction with biological targets. For example, the ethoxymethyl groups may offer better solubility in organic solvents compared to methoxymethyl groups, making it more suitable for certain industrial applications.
Properties
CAS No. |
113245-36-6 |
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Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1,2-bis(ethoxymethyl)benzene |
InChI |
InChI=1S/C12H18O2/c1-3-13-9-11-7-5-6-8-12(11)10-14-4-2/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
XYIPHTQPSAWREL-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CC=CC=C1COCC |
Origin of Product |
United States |
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